molecular formula C15H15N3O2S2 B561649 (2-Pyridyl)dithiobimane CAS No. 385398-64-1

(2-Pyridyl)dithiobimane

Cat. No. B561649
CAS RN: 385398-64-1
M. Wt: 333.424
InChI Key: RPMPZGOELHEYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Pyridyl)dithiobimane” is a fluorescent sulfhydryl active reagent . It is also known by the synonym "2,3,6-Trimethyl-5-[(2-pyridinyldithio)methyl]-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione" . The empirical formula is C15H15N3O2S2 and the molecular weight is 333.43 .


Physical And Chemical Properties Analysis

“(2-Pyridyl)dithiobimane” has a fluorescence λex of 406 nm and λem of 481 nm in 0.1 M phosphate pH 7.0 . It is recommended to be stored at a temperature of -20°C .

Scientific Research Applications

  • Protein Structural Analysis : (2-Pyridyl)dithiobimane (PDT-Bimane) is utilized in site-directed fluorescence labeling studies. It is particularly effective in detecting protein secondary structure, mapping proximity between sites in proteins, and monitoring real-time conformational changes. The reducible nature of PDT-Bimane aids in resolving issues like ensuring specific labeling of cysteine residues and determining labeling efficiency (Mansoor & Farrens, 2004).

  • Sensing Applications : Phenothiazine-pyridyl chalcone, an internal charge transfer probe, has been designed for the detection of Cu2+ ions. This highlights the potential use of pyridyl-based compounds in developing sensors for biologically and environmentally significant ions (Mashraqui et al., 2008).

  • Photocurrent Responsive Films : Electrodes with films of dithiolene complex containing pyridyl groups have been prepared to investigate their photocurrent response behaviors. This demonstrates the applicability of pyridyl-dithiolate compounds in photoelectrochemical measurements and potentially in solar cell technologies (Shen et al., 2014).

  • Lanthanide(III) Chemistry : The use of di-2-pyridyl ketone in lanthanide(III) chemistry has led to the formation of mononuclear and dinuclear erbium(III) complexes. These complexes are significant for understanding the bonding and structures in lanthanide chemistry (Thiakou et al., 2006).

  • Synthesis of Tin(IV) Complexes : The reaction of di-2-pyridyl disulfide with tin(II) halides has been used to synthesize dihalogenobis(2-pyridinethiolato)-tin(IV). This study contributes to the understanding of coordination chemistry and the stability of certain tin(IV) complexes (Masaki & Matsunami, 1976).

  • Cobalt Complex Synthesis : A cobalt complex involving 4-(2'-pyridyl)-1,2,3,5-dithiadiazolyl has been synthesized, demonstrating the potential for creating stable complexes with unique magnetic properties (Hearns et al., 2004).

  • Electrocatalysts in Oxygen Reduction : Fe(III)-meso-tetra(pyridyl)porphyrins, particularly 2-pyridyl derivatives, have been identified as effective electrocatalysts for the reduction of dioxygen in aqueous acidic solution, indicating their potential in catalysis and energy conversion applications (Matson et al., 2012).

Safety and Hazards

Users are advised to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas when handling “(2-Pyridyl)dithiobimane”. Adequate ventilation is recommended and personnel should be evacuated to safe areas .

Mechanism of Action

Target of Action

The primary target of (2-Pyridyl)dithiobimane is thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, including proteins. They play crucial roles in protein structure, function, and regulation.

Mode of Action

(2-Pyridyl)dithiobimane interacts with its targets by coupling to thiol groups . This interaction results in the formation of a covalent bond between the (2-Pyridyl)dithiobimane molecule and the thiol group, leading to the modification of the target molecule.

Result of Action

The result of (2-Pyridyl)dithiobimane’s action is the modification of proteins containing thiol groups . This modification can potentially alter the function of these proteins, leading to various molecular and cellular effects. The exact effects would depend on the specific proteins that are modified.

properties

IUPAC Name

1,2,6-trimethyl-7-[(pyridin-2-yldisulfanyl)methyl]pyrazolo[1,2-a]pyrazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-9-11(3)17-12(10(2)15(20)18(17)14(9)19)8-21-22-13-6-4-5-7-16-13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMPZGOELHEYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CSSC3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652672
Record name 2,3,6-Trimethyl-5-{[(pyridin-2-yl)disulfanyl]methyl}-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Pyridyl)dithiobimane

CAS RN

385398-64-1
Record name 2,3,6-Trimethyl-5-{[(pyridin-2-yl)disulfanyl]methyl}-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Pyridyl)dithiobimane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: How does (2-pyridyl)dithiobimane interact with proteins and what structural information can be derived from this interaction?

A1: (2-Pyridyl)dithiobimane reacts specifically with cysteine residues in proteins. [] This reaction forms a stable fluorescent adduct. The fluorescence properties of the attached PDT-Bimane are sensitive to the local environment. Specifically, the researchers demonstrated that PDT-Bimane fluorescence is quenched by nearby tryptophan residues. [] By strategically introducing cysteine residues into a protein and measuring changes in fluorescence, researchers can deduce information about protein secondary structure and proximity between different regions of the protein. []

Q2: What advantages does (2-pyridyl)dithiobimane offer over other fluorescent probes for studying protein structure?

A2: (2-Pyridyl)dithiobimane possesses several key advantages for protein structural analysis. Firstly, its specificity for cysteine allows for targeted labeling, minimizing background noise. [] Secondly, the ability to cleave the PDT-Bimane label using reducing agents allows researchers to confirm labeling specificity and accurately determine labeling efficiency. [] This reversibility is particularly valuable at low protein concentrations, where traditional methods struggle. Finally, the combination of these features makes (2-pyridyl)dithiobimane ideal for high-throughput studies of protein folding, interactions, and conformational changes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.